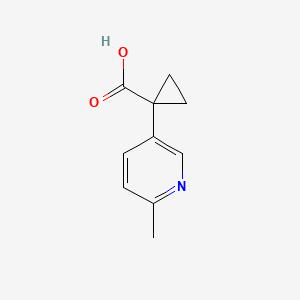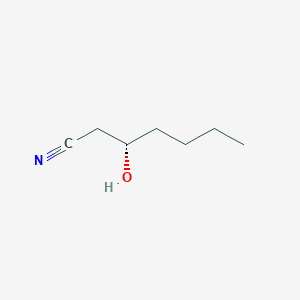
(3S)-3-Hydroxyheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Hydroxyheptanenitrile is an organic compound with the molecular formula C7H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxyheptanenitrile typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of 3-ketoheptanenitrile using a chiral catalyst to ensure the formation of the (3S) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalytic processes using engineered bacteria or enzymes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 3-ketoheptanenitrile .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Hydroxyheptanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products
Oxidation: 3-Ketoheptanenitrile or 3-formylheptanenitrile.
Reduction: 3-Aminoheptane.
Substitution: 3-Chloroheptanenitrile or 3-Bromoheptanenitrile.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Hydroxyheptanenitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism by which (3S)-3-Hydroxyheptanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, leading to a catalytic transformation. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the binding affinity and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Hydroxyheptanenitrile: The enantiomer of (3S)-3-Hydroxyheptanenitrile, with similar chemical properties but different biological activities.
3-Ketoheptanenitrile: A precursor in the synthesis of this compound, differing by the oxidation state of the hydroxyl group.
3-Aminoheptanenitrile: A reduction product of this compound, with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. Its hydroxyl and nitrile functional groups also provide versatility in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
918659-05-9 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3S)-3-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-5H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
KXIZOPVUMMRTKB-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC[C@@H](CC#N)O |
Kanonische SMILES |
CCCCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)

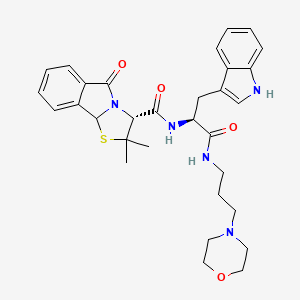
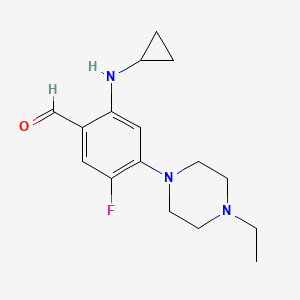
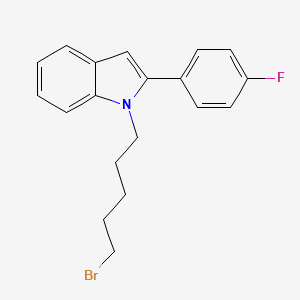

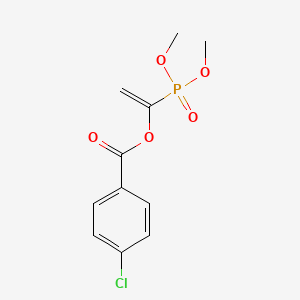
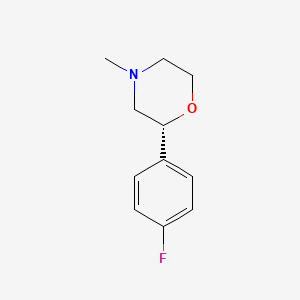
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
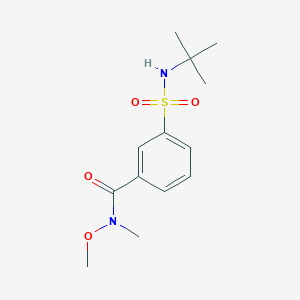
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
